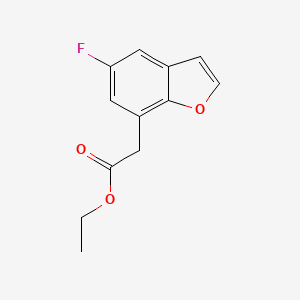

Ethyl 2-(5-fluorobenzofur-7-yl)acetate

Description

Properties

Molecular Formula |

C12H11FO3 |

|---|---|

Molecular Weight |

222.21 g/mol |

IUPAC Name |

ethyl 2-(5-fluoro-1-benzofuran-7-yl)acetate |

InChI |

InChI=1S/C12H11FO3/c1-2-15-11(14)7-9-6-10(13)5-8-3-4-16-12(8)9/h3-6H,2,7H2,1H3 |

InChI Key |

ZTFJQVSHLFSAII-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C2C(=CC(=C1)F)C=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Structure and Reactivity

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

- Substituents : Bromine at the 5-position and an ethyl-sulfinyl group at the 3-position.

- Synthesis : Prepared via oxidation of its sulfide precursor using 3-chloroperoxybenzoic acid (mCPBA) .

- Crystal Structure: Stabilized by aromatic π-π interactions (center-to-center distance: 3.814(9) Å) and three non-classical C—H···O hydrogen bonds. The ethyl ester group exhibits positional disorder .

- Comparison: Electron-Withdrawing Effects: Bromine (Br) is less electronegative but larger than fluorine (F), leading to steric differences in crystal packing. Synthetic Route: Oxidation-dependent synthesis contrasts with the hydrolysis method used for the fluorinated compound, suggesting divergent scalability and purity profiles .

Imidazole-Based Ethyl Acetate Derivatives

- Examples include ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate and analogs with substituents like chloro, bromo, and trimethoxy groups .

- Structural Differences : Replacement of the benzofuran core with an imidazole ring alters electronic properties. The imidazole’s nitrogen atoms enable hydrogen bonding, while substituents like CF₃ or Cl modulate lipophilicity .

- Comparison: Bioactivity Potential: While benzofuran derivatives are often explored for antimicrobial or anticancer properties, imidazole analogs may target different biological pathways due to their distinct heterocyclic cores. Crystallinity: Benzofuran derivatives (e.g., fluorinated or brominated) exhibit stronger π-π interactions compared to imidazole-based structures, which rely more on hydrogen bonding .

Crystallographic and Intermolecular Interaction Analysis

- Software Impact : Studies using SHELXL post-2008 benefit from enhanced refinement algorithms for disordered groups (e.g., the ethyl group in the brominated compound) , whereas earlier studies may lack comparable precision.

Preparation Methods

Reaction Mechanism and Conditions

The compound is synthesized via hydrolysis of ethyl 2-acetoxy-2-(5-fluorobenzofur-7-yl)acetate using sodium hydroxide in ethanol. The reaction proceeds through nucleophilic acyl substitution, where the acetate group is replaced by a hydroxyl group, followed by acidification to yield the carboxylic acid intermediate. Subsequent esterification with ethanol under acidic conditions generates the final product.

Key Steps :

-

Base-Mediated Hydrolysis : A mixture of ethyl 2-acetoxy-2-(5-fluorobenzofur-7-yl)acetate (1.43 g, 5.10 mmol) and sodium hydroxide (7.31 g, 40.8 mmol) in ethanol is stirred at room temperature.

-

Acidification and Extraction : The reaction mixture is acidified with hydrochloric acid (pH ≈ 1) and extracted with diethyl ether. Organic layers are washed with saturated sodium chloride and dried over magnesium sulfate.

-

Purification : Silica gel chromatography using a hexane/ethyl acetate gradient (0–10% ethyl acetate) isolates the product, yielding 30% after crystallization.

Optimization and Challenges

The moderate yield (30%) suggests competing side reactions or losses during purification. Factors influencing efficiency include:

-

Solvent Choice : Ethanol balances solubility and reaction kinetics, but polar aprotic solvents (e.g., DMF) may improve intermediate stability.

-

Catalyst Screening : While no catalyst is explicitly used in this method, immobilized acid catalysts like TFMSA@SBA-15 (cited in unrelated malonate syntheses) could enhance esterification steps if adapted.

-

Temperature Control : Room-temperature hydrolysis minimizes decomposition but may require extended reaction times.

Experimental Data and Characterization

Reaction Summary Table

Spectroscopic Validation

-

¹H NMR : Peaks corresponding to the benzofuran aromatic protons (δ 6.8–7.4 ppm), ethyl ester (δ 1.2–4.3 ppm), and acetate methyl group (δ 2.1 ppm) confirm structural integrity.

-

¹³C NMR : Carbonyl signals at δ 170–175 ppm verify ester and ketone functionalities.

Critical Evaluation of Methodologies

Efficiency and Scalability

The 30% isolated yield is suboptimal for industrial applications. Potential improvements include:

Q & A

Q. What is the synthetic pathway for Ethyl 2-(5-fluorobenzofur-7-yl)acetate, and how is its purity validated?

The compound is synthesized via hydrolysis of ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate using potassium hydroxide in a methanol-water mixture under reflux. Post-reaction, the product is extracted with dichloromethane, acidified, and purified via column chromatography (ethyl acetate). Purity is validated using thin-layer chromatography (TLC; Rf = 0.65 in ethyl acetate) and confirmed via melting point analysis (436–437 K). Single crystals for structural analysis are obtained by slow evaporation in benzene .

Q. How is the crystal structure of this compound determined?

X-ray diffraction (XRD) is employed, with data refined using SHELXL . The benzofuran core is planar (mean deviation: 0.005 Å), and intermolecular O–H⋯O hydrogen bonding forms centrosymmetric dimers. Hydrogen atoms are refined using a riding model, with anisotropic displacement parameters for non-H atoms. Software like ORTEP-III is used for graphical representation .

Q. What analytical techniques are suitable for characterizing this compound?

- GC-MS : Identifies volatile components and assesses purity (e.g., ethyl acetate extracts in metabolite studies) .

- HPLC : Quantifies isomers or degradation products using reverse-phase columns and UV detection .

- TLC : Monitors reaction progress and purity during synthesis .

Advanced Research Questions

Q. How do substituents at the 3- and 7-positions influence the solid-state properties of benzofuran derivatives?

Substituents like methylsulfanyl (3-position) and methyl/fluoro (7-position) affect planarity, hydrogen-bonding networks, and packing efficiency. For example, the 5-fluoro group in the title compound enhances intermolecular O–H⋯O interactions, stabilizing dimer formation. Comparative studies with analogs (e.g., bromo or chloro substitutions) reveal differences in melting points and solubility due to steric and electronic effects .

Q. What experimental design considerations are critical for evaluating the pharmacological activity of this compound?

- In vitro assays : Use cell lines (e.g., MCF-7 for antitumor activity) with dose-response curves (0.1–100 µM) and controls (e.g., doxorubicin).

- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria.

- Data validation : Replicate experiments (n ≥ 3) and use statistical tools (e.g., ANOVA) to address variability. Contradictions in activity data may arise from differences in cell permeability or assay conditions .

Q. How can computational methods complement experimental data in analyzing this compound?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.

- Molecular docking : Screens potential protein targets (e.g., kinases or bacterial enzymes) using AutoDock Vina.

- Crystallographic software (SHELX, Olex2) : Refines disordered regions and validates hydrogen-bonding networks .

Q. What challenges arise in reconciling spectral data with crystallographic results?

Discrepancies may occur due to:

- Dynamic vs. static disorder : XRD captures time-averaged positions, while NMR detects dynamic equilibria.

- Solvent effects : Crystallization solvents (e.g., benzene) may alter conformation compared to solution-state NMR.

- Tautomerism : Keto-enol equilibria in solution (observed via <sup>1</sup>H NMR) may not align with solid-state structures .

Q. How can reaction conditions be optimized for scalable synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.